molecular formula C9H7BrN2 B1519120 5-Bromoisoquinolin-1-amine CAS No. 852570-80-0

5-Bromoisoquinolin-1-amine

Cat. No.: B1519120
CAS No.: 852570-80-0
M. Wt: 223.07 g/mol
InChI Key: ATENCABMFYJWGZ-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-1-amine is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and an amine group at the 1-position of the isoquinoline ring system. It has a molecular weight of 223.07 g/mol and is commonly used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at a temperature of around 0°C to room temperature.

  • Amination of 5-Bromoisoquinoline: The amination step can be achieved by reacting 5-bromoisoquinoline with ammonia (NH3) or an amine derivative under high pressure and temperature conditions. This reaction can be performed in a sealed vessel to ensure the formation of this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination and amination processes, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and solvents is optimized to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromoisoquinoline-1-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-aminoisoquinoline.

  • Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with bases like sodium hydride (NaH), are employed in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromoisoquinoline-1-oxide

  • Reduction: 5-Aminoisoquinoline

  • Substitution: Various alkylated or arylated derivatives of this compound

Scientific Research Applications

5-Bromoisoquinolin-1-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is utilized in the development of new drugs targeting various diseases, including cancer and neurological disorders. Its applications in biology include the study of enzyme inhibitors and receptor ligands. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromoisoquinolin-1-amine exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors involved in cellular signaling.

Comparison with Similar Compounds

5-Bromoisoquinolin-1-amine is structurally similar to other brominated isoquinolines and isoquinoline derivatives. Some similar compounds include:

  • Isoquinoline: The parent compound without bromination.

  • 6-Bromoisoquinoline: Bromine at the 6-position instead of the 5-position.

  • 7-Bromoisoquinoline: Bromine at the 7-position instead of the 5-position.

  • 1-Methylisoquinoline: A methyl group at the 1-position instead of an amine group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and amine groups allows for diverse chemical transformations and applications.

Properties

IUPAC Name

5-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENCABMFYJWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652881
Record name 5-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852570-80-0
Record name 5-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-5-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.2 47 μl (0.61 mmol) of methanesulfonyl chloride is added dropwise with ice-cooling to a suspension of 112.0 mg (0.50 mmol) of 5-bromoisoquinoline 2-oxide in 0.48 ml of pyridine. The reaction mixture is stirred at room temperature for 18 hours. 685 μl of ethanolamine are then added dropwise with ice-cooling, and the mixture is stirred at room temperature for a further 4 hours. The reaction mixture is poured into ice-water and stirred for 30 minutes. The precipitate formed is filtered off with suction, washed with water and dried in vacuo: 5-bromoisoquinolin-1-ylamine as yellow crystals; HPLC/MS: 1.26 min, [M+H] 223/225.
[Compound]
Name
3.2
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
0.48 mL
Type
solvent
Reaction Step Two
Quantity
685 μL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetamide (4.9 g, 82 mmol), 5-bromo-1-chloroisoquinoline (1.00 g, 4.1 mmol) and K2CO3 (2.8 g, 21 mmol) were combined in a sealed tube and the mixture heated at 200 C for 1.5 h. The mixture was allowed to cool to rt and the solid residue suspended in 400 mL water. The brown solid was collected as the title compound (750 mg). MS (ESI pos. ion) m/z: 223 (MH+). Calc'd exact mass for C9H7BrN2: 223.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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